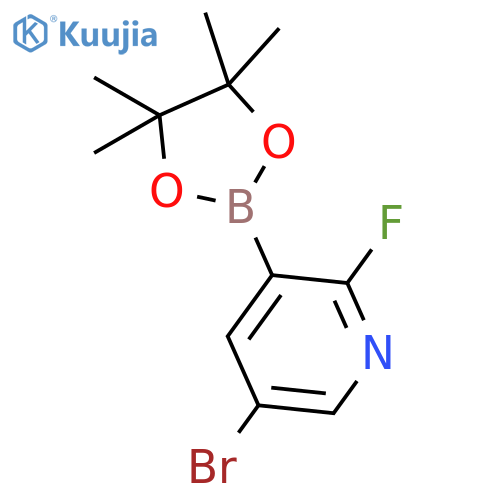Cas no 1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

1073353-50-0 structure
商品名:5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS番号:1073353-50-0
MF:C11H14BBrFNO2
メガワット:301.947765827179
MDL:MFCD08689619
CID:827943
PubChem ID:329763006
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-BROMO-2-FLUORO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]-DIOXABOROLAN-2-YL)PYRIDINE
- 5-Bromo-2-fluoropyridin-3-ylboronic acid pinacol ester
- 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester
- Pyridine, 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- C11H14BBrFNO2
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
- 5-Bromo-2-fluoropyridine-3-boronicacidpinacolester
- LSBZMTVRIRYRDL-UHFFFAOYSA-N
- BCP05459
- FCH2716521
- 5-Bromo-2-fluoro-pyridine-3-boronic acid pinacol ester
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester, 97%
- DTXSID30660636
- MFCD08689619
- CS-0041090
- J-001792
- AKOS015949959
- 5-BROMO-2-FLUORO-3-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- F14988
- SY110341
- 1073353-50-0
- SB30482
- DS-13555
- 5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester
- SCHEMBL4561680
- EN300-7379771
-
- MDL: MFCD08689619
- インチ: 1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
- InChIKey: LSBZMTVRIRYRDL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C(C(B2OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O2)=C1[H])F
計算された属性
- せいみつぶんしりょう: 301.02800
- どういたいしつりょう: 301.028
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 46-50 °C
- ふってん: 346.2 °C at 760 mmHg
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - PSA: 31.35000
- LogP: 2.28240
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC412050-250mg |
5-Bromo-2-fluoropyridine-3-boronic acid, pinacol ester |
1073353-50-0 | 97% | 250mg |
£36.00 | 2024-05-25 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161511-1g |
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 97% | 1g |
¥134.0 | 2022-03-01 | |
| TRC | B689953-100mg |
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |
1073353-50-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| Alichem | A029168698-10g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 10g |
$400.00 | 2023-09-04 | |
| abcr | AB206760-5 g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester, 95%; . |
1073353-50-0 | 95% | 5g |
€301.20 | 2023-05-06 | |
| Fluorochem | 218932-250mg |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| TRC | B689953-1g |
5-Bromo-2-fluoropyridine-3-boronic Acid Pinacol Ester |
1073353-50-0 | 1g |
$ 133.00 | 2023-04-18 | ||
| Enamine | EN300-7379771-10.0g |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
| Enamine | EN300-7379771-1.0g |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1073353-50-0 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
| Fluorochem | 218932-5g |
5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester |
1073353-50-0 | 95% | 5g |
£110.00 | 2022-03-01 |
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1073353-50-0 (5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1073353-50-0)5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

清らかである:99%
はかる:25g
価格 ($):164.0